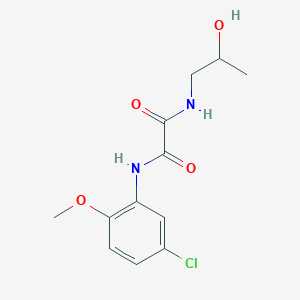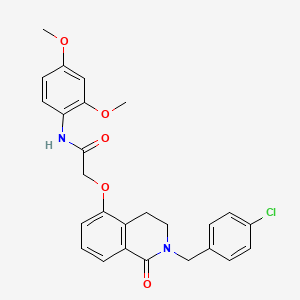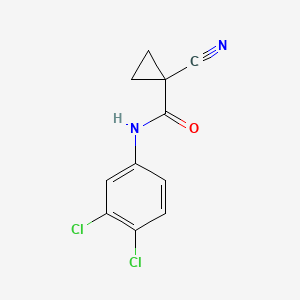
1-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C17H17N5O4S and its molecular weight is 387.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity Prediction
A study on the synthesis of novel bicyclic systems, including compounds related to 1-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one, demonstrated the potential for biological activity. A one-pot condensation method was used to create these systems, with their structures confirmed by various spectroscopic methods. The Prediction of Activity Spectra for Substances (PASS) was utilized to forecast the biological activities of the synthesized compounds, indicating potential utility in various therapeutic areas (Kharchenko, Detistov, & Orlov, 2008).
Photoreactions and Tautomerization Studies
Research into the photoreactions of related compounds, such as 2-(1H-pyrazol-5-yl)pyridines and their derivatives, revealed three types of photoreactions including excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These findings demonstrate the complex photophysical behaviors of these compounds and their potential applications in developing new photoactive materials (Vetokhina et al., 2012).
Anticancer Activity of Oxadiazole Derivatives
The synthesis of 1,3,4-oxadiazolyl tetrahydropyridines, structurally related to the query compound, and their evaluation as anticancer agents highlighted the importance of the oxadiazole moiety in medicinal chemistry. The incorporation of this moiety alongside the tetrahydropyridine ring system was shown to enhance biological activity, with several synthesized analogs demonstrating moderate cytotoxicity against cancer cell lines (Redda & Gangapuram, 2007).
Coordination Polymers and Material Science Applications
A study on the synthesis and characterization of coordination polymers using positional-isomeric oxadiazol-pyridine ligands revealed the formation of novel structures with interesting magnetic and luminescent properties. These findings suggest potential applications in material science, particularly in the development of luminescent sensors and materials with specific magnetic properties (Ding et al., 2017).
Antimicrobial Activity of Oxadiazole Derivatives
The synthesis of new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, which share structural similarities with the query compound, demonstrated strong antimicrobial activity. A structure-activity relationship study indicated the significance of the oxadiazole and triazolyl moieties in conferring antimicrobial properties, suggesting the potential of such compounds in developing new antimicrobial agents (Krolenko, Vlasov, & Zhuravel, 2016).
Eigenschaften
IUPAC Name |
1-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]-3-pyrrolidin-1-ylsulfonylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c23-17-14(27(24,25)22-9-1-2-10-22)6-4-8-21(17)12-15-19-16(20-26-15)13-5-3-7-18-11-13/h3-8,11H,1-2,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTDZNNCRUEZPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC3=NC(=NO3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(3-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2735960.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzamide](/img/structure/B2735963.png)



![2-(2,4-dichlorophenoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide](/img/structure/B2735972.png)

![4-fluoro-N-(4-(indoline-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2735974.png)
![4-methoxy-N-[[5-methylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2735975.png)
